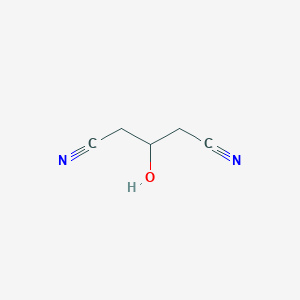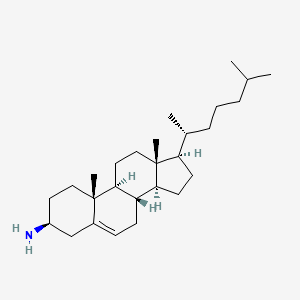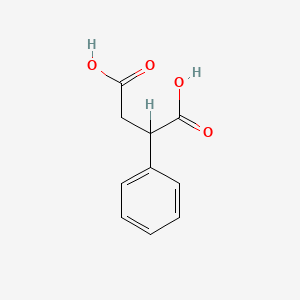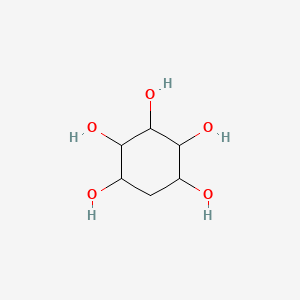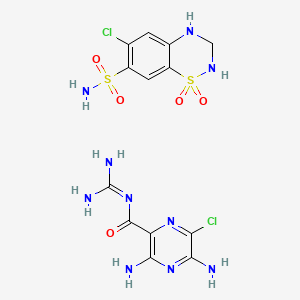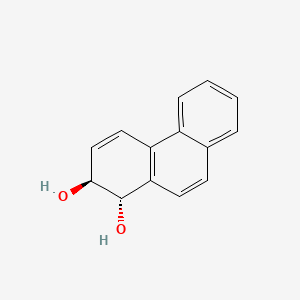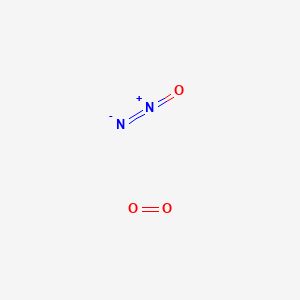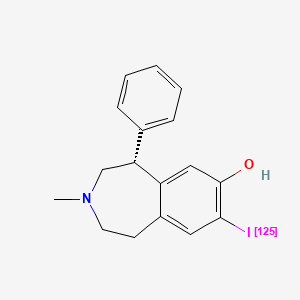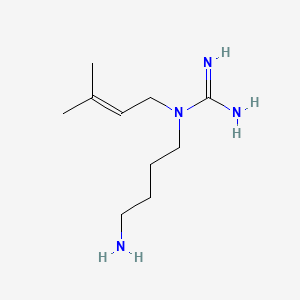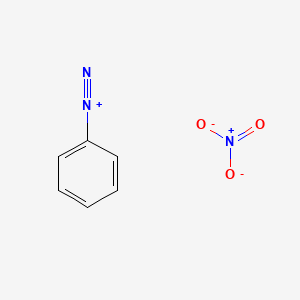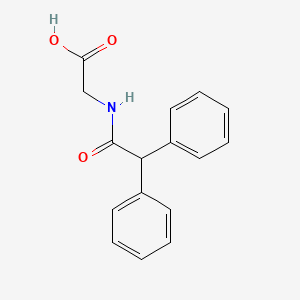
N-Diphenylacetylglycine
Übersicht
Beschreibung
N-Diphenylacetylglycine is a chemical compound with the molecular formula C16H15NO3 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a diphenylacetyl group
Wirkmechanismus
Target of Action
N-Diphenylacetylglycine, also known as diphenylacetylaminoacetic acid, primarily targets the enzyme glycine N-acyltransferase . This enzyme plays a crucial role in the metabolism of fatty acids .
Mode of Action
The interaction of this compound with its target enzyme, glycine N-acyltransferase, results in the production of N-acylglycine . This reaction is part of the broader metabolic process involving the transformation of acyl-CoA and glycine .
Biochemical Pathways
This compound is involved in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease . Two distinct gut microbial pathways contribute to the production of phenylacetylglutamine. One pathway is catalyzed by phenylpyruvate:ferredoxin oxidoreductase and the other by phenylpyruvate decarboxylase .
Pharmacokinetics
It is known that acylglycines, a group of compounds to which this compound belongs, are produced through the action of glycine n-acyltransferase . The excretion of certain acylglycines is increased in several inborn errors of metabolism .
Result of Action
The action of this compound results in the formation of N-acylglycine . This compound is a glycine conjugate of phenylacetic acid . Phenylacetic acid may arise from exposure to styrene (plastic) or through the consumption of fruits and vegetables .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain gut microbes can affect the production of phenylacetylglutamine . .
Biochemische Analyse
Biochemical Properties
N-Diphenylacetylglycine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with glycine N-acyltransferase, an enzyme that catalyzes the transfer of acyl groups to glycine, forming N-acylglycines. This interaction is crucial for the formation of this compound from diphenylacetyl-CoA and glycine. The nature of this interaction involves the transfer of the diphenylacetyl group to the amino group of glycine, resulting in the formation of this compound .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been shown to interact with adrenergic receptors, influencing cellular responses such as platelet activation and thrombosis potential . Additionally, this compound can impact gene expression and cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for glycine N-acyltransferase, facilitating the transfer of the diphenylacetyl group to glycine. This binding interaction is essential for the formation of this compound and its subsequent biochemical effects. Furthermore, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been observed that this compound remains stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including alterations in enzyme activity and cellular signaling pathways. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glycine N-acyltransferase. This enzyme catalyzes the formation of this compound from diphenylacetyl-CoA and glycine. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound is influenced by its physicochemical properties, including its molecular size and solubility .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Diphenylacetylglycine can be synthesized through several methods. One common synthetic route involves the reaction of glycine with diphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve glycine in water and add sodium hydroxide to form a basic solution.
- Slowly add diphenylacetyl chloride to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture for several hours until the reaction is complete.
- Acidify the solution to precipitate the product, which is then filtered and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Diphenylacetylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the diphenylacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-Diphenylacetylglycine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of various chemicals and materials, including pharmaceuticals and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylglycine: A related compound with a similar structure but different functional groups.
N-Phenylacetylglycine: Another derivative of glycine with a phenylacetyl group.
Uniqueness
N-Diphenylacetylglycine is unique due to its diphenylacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRAWUFMIKGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215921 | |
| Record name | N-Diphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65707-74-6 | |
| Record name | N-Diphenylacetylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65707-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Diphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
